N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672433
InChI: InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C20H36N2O8S2
Molecular Weight: 496.6 g/mol

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester

CAS No.:

Cat. No.: VC13672433

Molecular Formula: C20H36N2O8S2

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester -

Specification

Molecular Formula C20H36N2O8S2
Molecular Weight 496.6 g/mol
IUPAC Name methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1
Standard InChI Key IXVFCNHFBRIZNT-LSLKUGRBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester possesses a stereochemically defined structure with two Boc-protected amino groups and a central disulfide bond. The IUPAC name, methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, reflects its branched ester configuration and chiral centers . Key identifiers include:

PropertyValueSource
CAS Number144373-70-6
Molecular FormulaC₂₀H₃₆N₂O₈S₂
Molecular Weight496.6 g/mol
Isomeric SMILESCC(C)(C)OC(=O)NC@@HC(=O)OC

The disulfide linkage between two homocysteine residues distinguishes it from cystine derivatives, which feature shorter side chains.

Spectroscopic and Physicochemical Data

While experimental data on melting/boiling points remain unpublished, computational analyses predict a LogP value of ~1.55, indicating moderate hydrophobicity suitable for organic phase reactions . The presence of two Boc groups (tert-butyloxycarbonyl) contributes to steric hindrance, reducing unintended nucleophilic attacks during synthesis.

Synthesis and Manufacturing

Protection-Deprotection Strategy

The compound is synthesized via sequential Boc protection of L-homocystine dimethyl ester. The process involves:

  • Amino Group Protection: Treating L-homocystine dimethyl ester with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install Boc groups on both primary amines.

  • Purification: Chromatographic isolation using silica gel or reverse-phase HPLC to achieve >95% purity .

Critical parameters include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling reaction temperatures below 25°C to avoid racemization.

Comparative Synthetic Routes

Alternative methodologies adapted from SAM analog synthesis (e.g., Fukuyama alkylation) have been explored but show lower yields (~50%) due to competing side reactions . The table below contrasts synthetic approaches:

MethodYield (%)Purity (%)Key Challenges
Boc Protection85–9095Racemization control
Fukuyama Alkylation50–6085Byproduct formation

Applications in Peptide Science

Peptide Chain Assembly

The compound’s primary application lies in solid-phase peptide synthesis (SPPS). Its Boc groups stabilize amino termini during coupling, while the disulfide bond enables controlled oxidation to form cystine-like bridges in final products. For example, in synthesizing homocysteine-containing peptides:

  • Deprotection: Treat with trifluoroacetic acid (TFA) to remove Boc groups.

  • Disulfide Formation: Oxidize free thiols using air or dimethyl sulfoxide (DMSO) .

Bioconjugation and Drug Design

Recent studies highlight its utility in creating antibody-drug conjugates (ADCs) where homocysteine residues facilitate site-specific linkage. The dimethyl ester moiety enhances solubility in nonpolar solvents, simplifying purification steps .

ConditionStability DurationActivity Loss (%)
Sealed, -20°C24 months<5
Room temperature, air3 months15–20

Storage in argon-filled containers with desiccants (e.g., silica gel) extends shelf life by reducing oxidation and hydrolysis .

Comparative Analysis with Cystine Analogs

N,N'-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester, a structural analog, differs by one methylene group per side chain. This alteration impacts physicochemical properties:

PropertyHomocystine DerivativeCystine Derivative
Side Chain Length4-CH₂ groups3-CH₂ groups
LogP1.551.32
Solubility in DCM25 mg/mL18 mg/mL

The extended side chain in homocystine derivatives improves solubility in chlorinated solvents, facilitating use in SPPS.

Recent Advancements and Research Directions

Antiviral Applications

Preliminary studies on SAM analogs suggest potential for inhibiting viral methyltransferases. Structural modifications mimicking N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester could enhance binding to SARS-CoV-2 nsp14, reducing viral replication .

Novel Protecting Groups

Research explores replacing Boc with photolabile groups (e.g., nitroveratryloxycarbonyl) for light-directed deprotection, enabling spatially controlled peptide synthesis .

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